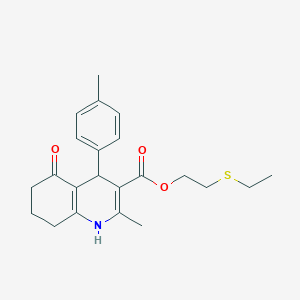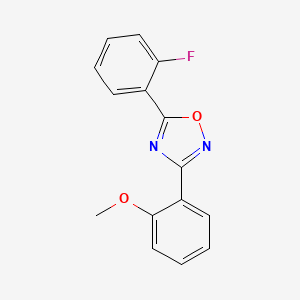![molecular formula C17H16N2O2 B5163558 3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5163558.png)
3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one, also known as MBI-10, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and infectious diseases. In cancer research, 3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disease research, 3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been shown to protect neurons from oxidative stress and reduce inflammation. In infectious disease research, 3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth of bacteria and viruses.
Mécanisme D'action
The mechanism of action of 3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. 3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer development. 3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects
3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor effects. 3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. 3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has also been shown to reduce oxidative stress and increase the activity of antioxidant enzymes. In cancer research, 3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments, including its high purity, stability, and low toxicity. 3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is also relatively easy to synthesize and can be produced in large quantities. However, 3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has some limitations for lab experiments, including its limited solubility in water and its potential for non-specific binding to proteins.
Orientations Futures
There are several future directions for 3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one research, including the development of more potent analogs, the investigation of its potential as a therapeutic agent in various diseases, and the exploration of its mechanism of action. Additionally, 3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one could be used as a tool compound to study the role of various signaling pathways and enzymes in disease development and progression.
Méthodes De Synthèse
3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is synthesized through a multi-step process that involves the reaction of 2-methoxybenzaldehyde with 2-aminoacetophenone to form a Schiff base. The Schiff base is then reacted with isatin to produce 3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one. The synthesis method has been optimized to yield high purity and high yields of 3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one.
Propriétés
IUPAC Name |
3-[(2-methoxyphenyl)methyliminomethyl]-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-21-16-9-5-2-6-12(16)10-18-11-14-13-7-3-4-8-15(13)19-17(14)20/h2-9,11,19-20H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSGMUJFBHUDHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN=CC2=C(NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}diethylamine oxalate](/img/structure/B5163479.png)


![3-(3-chlorophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5163511.png)

![1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B5163529.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5163532.png)


![2-{3-allyl-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5163546.png)
![3-{[(4-fluorophenyl)amino]sulfonyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5163553.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5163563.png)
![N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5163576.png)